
Polystyrene, crosslinked, tertiary amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polystyrene, crosslinked, tertiary amine is a type of polymer that has been modified to include tertiary amine functional groups. This compound is known for its high surface area, chemical stability, and unique properties that make it useful in various applications, including catalysis, adsorption, and as a support material in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Polystyrene, crosslinked, tertiary amine can be synthesized through several methods. One common approach involves the copolymerization of styrene with divinylbenzene to create a crosslinked polystyrene network. This network is then functionalized with tertiary amine groups through a series of chemical reactions. For example, chloromethylation of the polystyrene can be followed by amination using tertiary amines .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization reactors where styrene and divinylbenzene are copolymerized. The resulting crosslinked polystyrene is then subjected to functionalization reactions to introduce the tertiary amine groups. This process may involve the use of catalysts and specific reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Polystyrene, crosslinked, tertiary amine undergoes various chemical reactions, including:
Substitution Reactions: The tertiary amine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine groups can be oxidized or reduced under specific conditions.
Complexation: The tertiary amine groups can form complexes with metal ions
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tertiary amine groups can lead to the formation of amine oxides, while substitution reactions can introduce various functional groups onto the polymer .
Applications De Recherche Scientifique
Polystyrene, crosslinked, tertiary amine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst support material and in solid-phase synthesis.
Biology: Employed in the immobilization of enzymes and other biomolecules.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in water treatment, gas separation, and as an adsorbent for pollutants.
Mécanisme D'action
The mechanism by which polystyrene, crosslinked, tertiary amine exerts its effects is primarily through its tertiary amine functional groups. These groups can interact with various molecules through hydrogen bonding, electrostatic interactions, and complexation with metal ions. These interactions enable the polymer to act as a catalyst, adsorbent, or support material in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminated Polystyrene: Similar in structure but contains primary or secondary amine groups instead of tertiary amines.
Hypercrosslinked Polymers: These polymers have a higher degree of crosslinking and may contain different functional groups.
Uniqueness
Polystyrene, crosslinked, tertiary amine is unique due to its combination of high surface area, chemical stability, and the presence of tertiary amine groups. These properties make it particularly effective in applications requiring strong basicity and the ability to form stable complexes with metal ions .
Propriétés
Numéro CAS |
68441-29-2 |
|---|---|
Formule moléculaire |
C20H25N |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1,3-bis(ethenyl)benzene;N-methylmethanamine;styrene |
InChI |
InChI=1S/C10H10.C8H8.C2H7N/c1-3-9-6-5-7-10(4-2)8-9;1-2-8-6-4-3-5-7-8;1-3-2/h3-8H,1-2H2;2-7H,1H2;3H,1-2H3 |
Clé InChI |
VSNZUCQYPGMKDS-UHFFFAOYSA-N |
SMILES canonique |
CNC.C=CC1=CC=CC=C1.C=CC1=CC(=CC=C1)C=C |
Numéros CAS associés |
68441-29-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
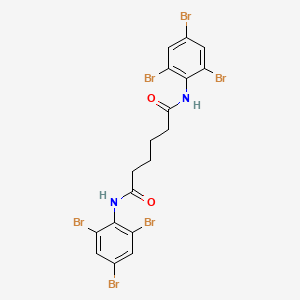

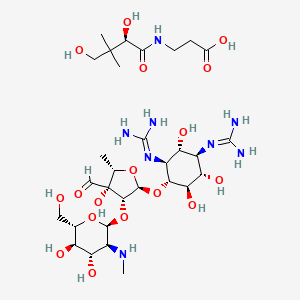


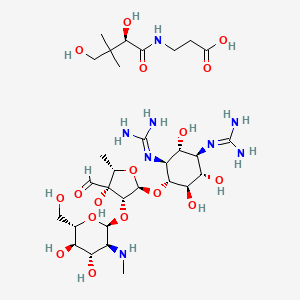
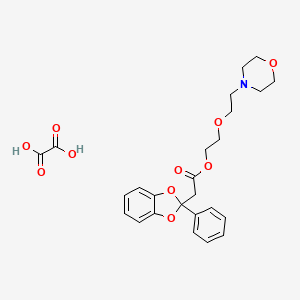
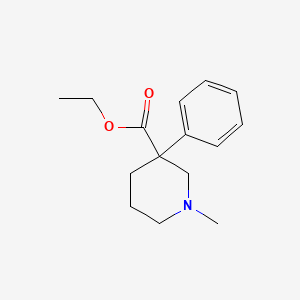

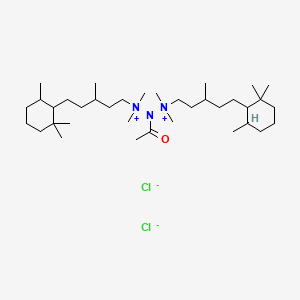
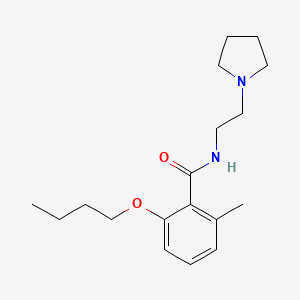

![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
